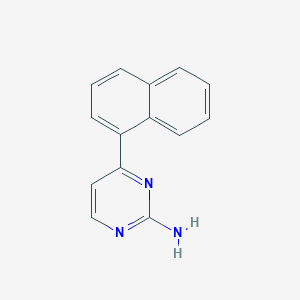

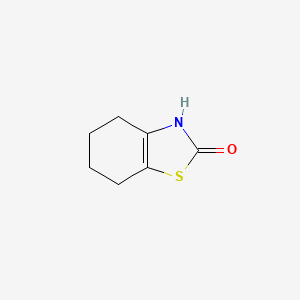

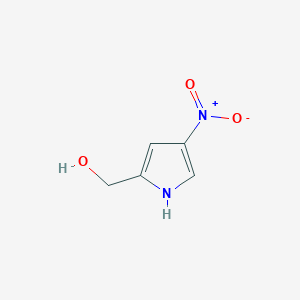

![molecular formula C9H8ClN3O2 B1321517 4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸甲酯 CAS No. 310442-40-1](/img/structure/B1321517.png)

4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸甲酯

描述

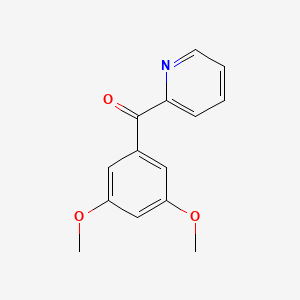

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound that belongs to the class of triazines, which are heterocyclic compounds containing at least one nitrogen atom in the ring structure. Triazines are known for their various applications in medicinal chemistry and agriculture due to their biological activities.

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of triazine derivatives from an intermediate chromeno pyrimidine compound involves reactions with hydrazonyl halides to furnish various triazine derivatives . Another method includes the reaction of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain 2-oxazolines . Additionally, a novel compound related to the triazine family was synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate through a three-step reaction . These methods highlight the diverse synthetic routes available for triazine derivatives.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in various bonding interactions. For example, 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines exhibit dynamic behavior in solution, with restricted rotation about the amino-triazine bond and tautomerism . The solid-state structure of these compounds is stabilized by intra- and intermolecular hydrogen bonds . Similarly, cocrystals of 6-chlorouracil and triazine derivatives show hydrogen-bond-based synthon motifs, with solvent molecules contributing to the stabilization of the crystal packing .

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions due to their reactive sites. The intermediate chromeno pyrimidine compound can react with different reagents to yield triazine and triazepine derivatives, showcasing the versatility of triazine chemistry . The reaction with chloroacetonitrile, for example, furnished a specific triazine compound . Moreover, the synthesis of 2,4-ditrichloromethyl-6-methyl-1,3,5-triazine from tritox through cyclization demonstrates another chemical transformation within the triazine family .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of nitrogen atoms and substituents like chloro groups can affect the compound's reactivity, solubility, and stability. The restricted rotation and tautomerism observed in 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines indicate the impact of molecular structure on their physical properties . The formation of hydrogen and halogen bonds in cocrystals also reflects the chemical properties of triazine derivatives, as these interactions are crucial for the assembly and stability of the crystal structures .

科学研究应用

放射化学中的合成

4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸甲酯用于合成用于正电子发射断层扫描 (PET) 成像的放射性标记化合物。例如,合成碳-11 标记的吡咯并[2,1-f][1,2,4]三嗪衍生物作为 p38α 丝裂原活化蛋白激酶成像的潜在 PET 示踪剂是一个值得注意的应用。该化合物的参考标准及其相关衍生物以中等至优异的产率合成,证明了其在为放射化学和医学成像应用创建靶向示踪剂中的效用 (Wang、Gao 和 Zheng,2014)。

新型化合物合成

该化合物也是新型化学实体合成中不可或缺的。一种变体,4-(氮丙啶-1-基)-5-甲基吡咯并[1,2-f][1,2,4]三嗪-6-甲酸乙酯,通过一条新途径由 3-甲基-2-氰基吡咯-4-甲酸乙酯合成。该过程展示了该化合物在合成结构多样的分子的多功能性,可能在各种化学和药物研究背景下有用 (Lil,2015)。

抗肿瘤药研究

对吡咯并[2,1-f][1,2,4]三嗪衍生物(包括 4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸甲酯)的研究已显示出在新型抗肿瘤药的开发中很有希望。这些衍生物对特定的肿瘤细胞表现出选择性抑制效应,表明在癌症治疗中具有潜在应用 (Zhang 等,2018)。

衍生物的一锅法制备

该化合物还用于生成吡咯并[2,1-f]-[1,2,4]三嗪衍生物的一锅法制备方法。该方法展示了其在简化、高效的化学合成过程中的作用,在各种研究和工业应用中很有用 (Quintela、Moreira 和 Peinador,1996)。

环境科学应用

在环境科学中,类似于 4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸甲酯的三嗪衍生物被用作模型化合物来研究环境基质中的非可提取三嗪残留物。这一应用对于了解这些化合物的环境影响和行为非常重要 (Dankwardt 等,1996)。

作用机制

- The primary target of Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, plays a crucial role in cellular signaling pathways, including inflammation, stress response, and cell differentiation.

Target of Action

Pharmacokinetics

Action Environment

属性

IUPAC Name |

methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-5-6(9(14)15-2)3-13-7(5)8(10)11-4-12-13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRETWQDNVUPEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620553 | |

| Record name | Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

CAS RN |

310442-40-1 | |

| Record name | Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

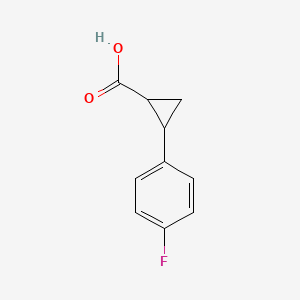

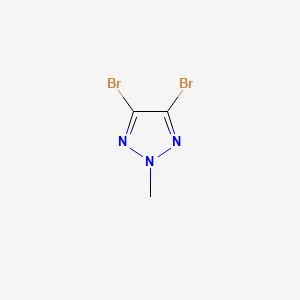

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)